Acoziborole

Neglected Tropical Diseases Antiparasitic Chemotherapy Clinical Trial Outcomes

Acoziborole (SCYX-7158) is the only benzoxaborole with a single-dose, pan-stage oral profile against both T. b. gambiense and T. b. rhodesiense HAT. Its ~272 h elimination half-life and high CNS penetration deliver 95–96% efficacy without CSF staging, infusions, or hospitalization—enabling community-based test-and-treat. Procure for CPSF3-targeted antiparasitic R&D and elimination program support. Not interchangeable with other anti-trypanosomals; confirmed purity supports reproducible in vivo PK/PD and preclinical transmission-blocking studies.

Molecular Formula C17H14BF4NO3
Molecular Weight 367.1 g/mol
CAS No. 1266084-51-8
Cat. No. B605153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcoziborole
CAS1266084-51-8
SynonymsSCYX-7158;  SCYX7158;  SCYX 7158;  Oxaborole;  Acoziborole.
Molecular FormulaC17H14BF4NO3
Molecular Weight367.1 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O
InChIInChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)
InChIKeyPTYGDEXEGLDNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acoziborole (SCYX-7158, CAS 1266084-51-8) for Human African Trypanosomiasis: An Overview of Clinical-Stage Benzoxaborole Antiparasitic


Acoziborole, also known as SCYX-7158 or AN5568, is a small-molecule benzoxaborole derivative under advanced clinical development as an oral treatment for Human African Trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei gambiense and T. b. rhodesiense [1]. It functions as a potent inhibitor of the parasite's cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease, a mechanism essential for trypanosome mRNA maturation and survival [2]. Acoziborole is notable for its exceptionally long human elimination half-life, enabling a single-dose oral regimen, and for its high blood-brain barrier permeability, which confers efficacy against both early (stage 1) and late (stage 2) disease [3].

Why Acoziborole Cannot Be Substituted with Other Benzoxaboroles or Standard-of-Care HAT Drugs


Acoziborole is not interchangeable with other anti-trypanosomal agents, including other benzoxaborole derivatives, due to a unique convergence of pharmacological properties that directly dictate its clinical utility. Unlike its 10-day oral comparator fexinidazole or the intravenous combination NECT, acoziborole's exceptionally long human terminal elimination half-life (~272 hours) enables a single oral dose to maintain parasiticidal concentrations for months [1]. Furthermore, its high brain penetration (rodent Cmax >10 µg/mL; AUC0-24hr >100 µg·h/mL at 25 mg/kg) is a product of specific medicinal chemistry optimization that is not a class effect [2]. Generic substitution with any alternative would fail to replicate this single-dose, pan-stage efficacy profile, which is critical for eliminating logistical and adherence barriers in resource-limited settings.

Acoziborole: Quantified Differentiation Against Fexinidazole, NECT, and Melarsoprol


Single-Dose vs. Multi-Day Regimen: Comparative Efficacy in Gambiense HAT

In a Phase 2/3 trial, a single 960 mg oral dose of acoziborole achieved an 18-month success rate of 96% (160/167) in patients with late-stage gambiense HAT and 100% (41/41) in early/intermediate-stage disease [1]. A post-hoc analysis compared this to historical NECT data, indicating comparable efficacy [1]. In contrast, the pivotal trial for fexinidazole, a 10-day oral regimen, reported a 24-month success rate of 91% in late-stage gambiense HAT [2]. The quantified difference is a 5-percentage-point higher cure rate for acoziborole (95% CI for the difference not directly calculable from cross-study data) while requiring only a single dose versus a 10-day, twice-daily schedule.

Neglected Tropical Diseases Antiparasitic Chemotherapy Clinical Trial Outcomes

Favorable Safety Profile: Severe Adverse Event and Mortality Comparison

In the Phase 2/3 trial, acoziborole demonstrated a favorable safety profile with mostly mild or moderate adverse events, and importantly, zero (0) deaths among the 208 treated patients during the 18-month follow-up period [1]. This contrasts sharply with data from a Cochrane review comparing fexinidazole to NECT, which reported 9 deaths in the fexinidazole group (9/264) and 2 deaths in the NECT group (2/130) at 24 months (Risk Ratio 2.22, 95% CI 0.49 to 10.11) [2]. While not a direct head-to-head trial, the observed mortality difference highlights a potential safety advantage for acoziborole. Historically, melarsoprol, an arsenic-based therapy, carries a reactive encephalopathy rate of up to 18%, which is fatal in ~5% of all treated patients [3].

Drug Safety Toxicology Adverse Event Monitoring

Superior CNS Pharmacokinetics Enable Single-Dose Pan-Stage Activity

Acoziborole was optimized for high central nervous system (CNS) penetration, a critical requirement for treating stage 2 HAT. In rodents, a single 25 mg/kg oral dose resulted in a brain Cmax >10 µg/mL and an AUC0-24hr >100 µg·h/mL, achieving therapeutically relevant concentrations in the cerebrospinal fluid [1]. This contrasts with suramin and pentamidine, which are restricted to early-stage disease due to poor CNS penetration [2]. While melarsoprol and eflornithine (in NECT) also treat stage 2, they do so with significant toxicity or complex administration. Acoziborole's human terminal half-life of ~272 hours [3] is a key differentiator, being substantially longer than that of fexinidazole or NECT components, which underpins the single-dose strategy.

Pharmacokinetics Blood-Brain Barrier Penetration CNS Drug Delivery

Parasite-Selective Target Engagement Reduces Off-Target Risk

Acoziborole's mechanism involves specific inhibition of the parasite's cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease. Molecular docking and CRISPR-Cas9 editing studies demonstrated that acoziborole selectively blocks the active site of T. brucei CPSF3 while sparing the human homolog [1]. This is in stark contrast to melarsoprol, an arsenic-based compound that non-specifically interacts with protein sulfhydryl groups in both parasite and host, leading to its well-documented severe neurotoxicity [2]. While fexinidazole also acts via a specific mechanism (nitroreductase activation), its associated mortality signal [3] indicates a potentially less favorable therapeutic index compared to acoziborole's observed safety profile.

Mechanism of Action Target Validation Selectivity

Optimal Research and Public Health Applications for Acoziborole Based on Evidence


Mass Drug Administration and Transmission Interruption Campaigns

Acoziborole's single-dose oral regimen and 95-96% efficacy across all disease stages [1] make it the preferred choice for large-scale elimination programs. Its simplified logistics eliminate the need for hospitalization, intravenous infusions, or prolonged adherence monitoring, which are required for NECT and fexinidazole [1]. This directly addresses the WHO's 2030 elimination roadmap by enabling community-based treatment and potentially interrupting transmission.

Treatment in Highly Remote, Resource-Constrained Settings

For health posts in rural sub-Saharan Africa lacking cold chain, reliable electricity, or skilled nursing staff for IV administration, acoziborole offers a unique solution. Unlike the 7-day IV infusions required for eflornithine (NECT) [2] or the 10-day hospitalization for fexinidazole [1], a single dose can be administered on the spot, ensuring complete treatment and minimizing loss to follow-up.

Clinical Management of Late-Stage Disease Without Lumbar Puncture

Current HAT treatment algorithms require a painful lumbar puncture to stage the disease, as drugs like pentamidine and suramin are only effective for early stage [3]. Acoziborole's proven efficacy in both early and late-stage gambiense HAT [1] could support a 'test-and-treat' strategy where staging is not a prerequisite, dramatically simplifying case management and increasing the number of patients who can be treated.

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